5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyloxy group attached to the 5th position of the tetrahydroisoquinoline ring and a methyl group at the 2nd position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-1,2,3,4-tetrahydroisoquinoline with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent tetrahydroisoquinoline.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyloxy or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Removal of the benzyloxy group results in 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular pathways, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure.
1-Benzyloxy-5-phenyltetrazole: Contains a benzyloxy group and a tetrazole ring.
4-Benzyloxy-2-methylphenol: Similar benzyloxy and methyl groups but on a phenol ring.
Uniqueness
5-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific tetrahydroisoquinoline core structure combined with the benzyloxy and methyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88493-69-0 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19NO/c1-18-11-10-16-15(12-18)8-5-9-17(16)19-13-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI Key |
FCFDSUNZTJFEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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